3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
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Overview
Description
3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and piperidine moieties
Preparation Methods
The synthesis of 3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include various sulfonyl chlorides, nitro compounds, and amines. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The piperazine and piperidine groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine groups can enhance binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives with piperazine and piperidine substitutions. These compounds may share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of 3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine lies in its specific combination of functional groups, which can result in distinct reactivity and applications.
Properties
Molecular Formula |
C20H26N6O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C20H26N6O4S/c1-16-5-6-17(26(27)28)15-18(16)31(29,30)25-13-11-24(12-14-25)20-8-7-19(21-22-20)23-9-3-2-4-10-23/h5-8,15H,2-4,9-14H2,1H3 |
InChI Key |
UTMCQQFMGOQAES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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